molecular formula C21H15Br2N3O3 B11693765 2,4-dibromo-6-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol

2,4-dibromo-6-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol

Cat. No.: B11693765
M. Wt: 517.2 g/mol
InChI Key: VCAYMHVHJNBQOD-BHGWPJFGSA-N
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Description

2,4-dibromo-6-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol is a complex organic compound that features a unique structure combining brominated phenol and imidazo[1,2-a]pyridine moieties

Preparation Methods

The synthesis of 2,4-dibromo-6-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol typically involves multi-step reactions. The preparation begins with the bromination of phenol derivatives, followed by the formation of the imidazo[1,2-a]pyridine core through cyclization reactions. The final step involves the condensation of the brominated phenol with the imidazo[1,2-a]pyridine derivative under specific conditions to yield the target compound .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form larger molecular structures

Scientific Research Applications

2,4-dibromo-6-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, contributing to the compound’s pharmacological effects .

Properties

Molecular Formula

C21H15Br2N3O3

Molecular Weight

517.2 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]phenol

InChI

InChI=1S/C21H15Br2N3O3/c1-29-17-9-12(5-6-16(17)27)19-21(26-7-3-2-4-18(26)25-19)24-11-13-8-14(22)10-15(23)20(13)28/h2-11,27-28H,1H3/b24-11+

InChI Key

VCAYMHVHJNBQOD-BHGWPJFGSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=C(C(=CC(=C4)Br)Br)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=C(C(=CC(=C4)Br)Br)O)O

Origin of Product

United States

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